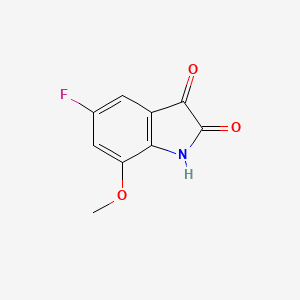

5-Fluoro-7-methoxyindoline-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Fluoro-7-methoxyindoline-2,3-dione” is a chemical compound with the molecular formula C9H6FNO3 . It has an average mass of 195.147 Da and a monoisotopic mass of 195.033173 Da . It is also known as “7-Methoxyindoline-2,3-dione” and is considered a key intermediate for the EP3 receptor, which has various biological functions involving digestion, the nervous system, kidney reabsorption, uterine contraction activity, and the inhibition of gastric acid secretion .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H6FNO3 . The compound’s structure includes a fluorine atom at the 5-position and a methoxy group at the 7-position of the indoline-2,3-dione core .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 195.15 g/mol . The compound has a molecular formula of C9H6FNO3 . Other specific physical and chemical properties are not detailed in the retrieved sources.

Scientific Research Applications

Chemotherapy Efficacy in Colorectal Cancer

Research on 5-Fluorouracil (5-FU) and its derivatives has demonstrated significant applications in chemotherapy, especially in the treatment of advanced colorectal cancer. Despite extensive trials, the search for new agents with significant activity beyond 5-FU has been challenging. The most active single agent remains 5-FU, with efforts to enhance its activity explored through combinations with methotrexate, cisplatin, folinic acid, and N-(phosphonacetyl)-L-aspartic acid (PALA). Combinations of 5-FU and folinic acid have shown the most success, with two studies indicating improved patient survival with this combination compared to 5-FU alone (J. Abbruzzese & B. Levin, 1989).

Pharmacogenetics in Colorectal Cancer Therapy

The advent of pharmacogenetics in colorectal cancer therapy, particularly the use of 5-FU/folinic acid in combination with irinotecan or oxaliplatin, has significantly increased response rates and improved survival. However, the side effects of such systemic therapy can lead to life-threatening complications, emphasizing the need for biomarkers to optimize drug type, combination, and dosage for individual patients. The efficacy and toxicity of anticancer drugs are influenced by drug metabolism and transport, highlighting the critical role of enzymes in therapeutic outcomes. This underscores the urgent need for research to identify associations between gene and protein expression, genetic variability, and response to therapy (B. Mohelníková-Duchoňová, B. Melichar, & P. Souček, 2014).

Oral Prodrugs of 5-Fluorouracil

Developments in the creation of oral prodrugs of 5-FU, such as capecitabine, UFT, and S-1, have been pivotal in enhancing the therapeutic effectiveness of 5-FU in the treatment of solid tumors. These prodrugs aim to improve the cytotoxicity of 5-FU, addressing the need for more effective and less toxic fluoropyrimidines. The review of these prodrugs presents an in-depth analysis of their pharmacological principles, antitumor activity, and associated toxicities, providing a comprehensive tool for further exploration in this field (M. Malet-Martino & R. Martino, 2002).

Fluorinated Pyrimidines in Cancer Chemotherapy

The chemistry of fluorinated pyrimidines has been crucial in treating cancer, with 5-FU being a cornerstone for more than 2 million cancer patients annually. The review covers methods for 5-FU synthesis, including the incorporation of isotopes to study metabolism and biodistribution, and discusses the impact of fluorine substitution on nucleic acid structure, dynamics, and the inhibition of RNA- and DNA-modifying enzymes. This exploration aids in understanding the mechanisms behind 5-FU's cytotoxicity and the development of polymeric fluoropyrimidines for more precise cancer treatment in personalized medicine (W. Gmeiner, 2020).

Safety and Hazards

The safety data sheet for a related compound, “Indoline-2,3-dione”, suggests avoiding dust formation, breathing mist, gas, or vapors, and using personal protective equipment. In case of skin contact, it is advised to wash off with soap and plenty of water . For “5-fluoro-7-Methoxyindoline-2,3-dione”, it is recommended to handle with gloves and ensure adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-7-methoxyindoline-2,3-dione is the EP3 receptor . This receptor plays a crucial role in various biological functions, including digestion, the nervous system, reabsorption in the kidneys, uterine contraction activity, and the inhibition of gastric acid secretion .

Mode of Action

This interaction likely results in changes to the receptor’s activity, influencing the biological functions it is involved in .

Biochemical Pathways

The compound’s interaction with the EP3 receptor affects several biochemical pathways. These include pathways involved in digestion, the nervous system, kidney reabsorption, uterine contraction, and the regulation of gastric acid secretion .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological functions associated with the EP3 receptor . These effects could include changes in digestion, nervous system function, kidney reabsorption, uterine contraction, and gastric acid secretion .

properties

IUPAC Name |

5-fluoro-7-methoxy-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c1-14-6-3-4(10)2-5-7(6)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXPZFHNRROWFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NC(=O)C2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734229 |

Source

|

| Record name | 5-Fluoro-7-methoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1239699-07-0 |

Source

|

| Record name | 5-Fluoro-7-methoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine](/img/structure/B596247.png)

![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)

![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)